tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate involves enantioselective routes, utilizing asymmetric syn- and anti-aldol reactions to set stereogenic centers. Techniques such as ester-derived Ti-enolate aldol reactions and Evans' diastereoselective syn-aldol reaction have been explored for these syntheses. Thionyl chloride-mediated synthesis, offering simplicity, cost efficiency, and high yield, represents another approach, highlighting the compound's versatility and potential for industrial reliability (Ghosh, Cárdenas, & Brindisi, 2017); (Li, Mei, Gao, Li, Yan, & Che, 2015).
Molecular Structure Analysis
Molecular structure characterization of tert-butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate derivatives has been achieved through various analytical techniques, including 1H NMR spectroscopy and high-resolution mass spectrometry. Single-crystal X-ray diffraction analysis has provided insights into the compound's crystal structure, revealing monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal (Moriguchi et al., 2014).
Chemical Reactions and Properties
The compound exhibits a capacity for efficient chiral inversion and neighboring group participation, which are significant in the synthesis of complex molecules. These properties underscore its utility as a versatile intermediate in the synthesis of biologically active compounds and pharmaceuticals (Li et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, have been analyzed through recrystallization and X-ray diffraction studies. These studies provide a foundation for understanding the compound's behavior in various solvents and conditions, which is crucial for its application in synthesis and material science (Moriguchi et al., 2014).
Chemical Properties Analysis
The chemical properties of tert-butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate, including reactivity and stability, have been explored through its involvement in complex reaction mechanisms and transformations. These properties highlight the compound's role as a significant building block in organic synthesis, facilitating the development of novel molecules and materials (Ghosh et al., 2017).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMDRWOEBLIOTE-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431251 | |
Record name | tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
107202-62-0 | |
Record name | tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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